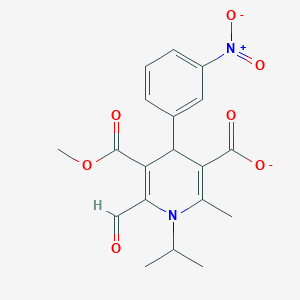

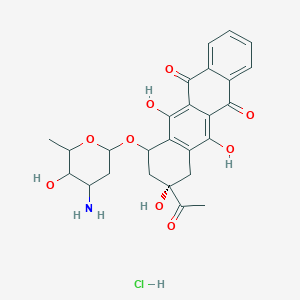

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily used to reduce “off” episodes in patients undergoing treatment with levodopa/carbidopa . These “off” episodes are periods when the medication’s effects wear off, leading to a resurgence of Parkinson’s symptoms such as tremors and difficulty walking .

準備方法

The preparation of Istradefylline involves several synthetic routes and reaction conditions. One method includes the preparation of different crystalline forms of Istradefylline using various solvents such as ethanol, methanol, and acetonitrile . The process involves the culture and identification of crystals, followed by the preparation of solid forms through powder direct compression . Another method involves the separation and identification of impurities in the intermediate stages of Istradefylline synthesis using high-performance liquid chromatography .

化学反応の分析

Istradefylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, methanol, and acetonitrile . The major products formed from these reactions are different crystalline forms of Istradefylline, which vary in solubility and dissolution rates . The dissolution rate of these forms is significantly influenced by the pH of the solution, with forms prepared in ethanol and acetonitrile showing higher dissolution rates compared to those prepared in methanol .

科学的研究の応用

Istradefylline has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of Parkinson’s disease to improve motor function and reduce dyskinesia . The compound has also been studied for its potential use in other neurological disorders due to its selective antagonism of adenosine A2A receptors . Additionally, Istradefylline’s unique crystal forms have been investigated for their solubility and dissolution profiles, which are crucial for its bioavailability and therapeutic efficacy .

作用機序

Istradefylline exerts its effects by selectively antagonizing adenosine A2A receptors, which are predominantly found in the basal ganglia, a region of the brain involved in motor control . By inhibiting these receptors, Istradefylline enhances the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease . The compound binds to the A2A receptor within an A2A-D2 receptor tetramer, functioning as a negative allosteric modulator towards the other A2A receptor, thereby inhibiting the effects of adenosine and promoting dopamine-mediated movement .

類似化合物との比較

Istradefylline is unique among adenosine A2A receptor antagonists due to its selective action and clinical efficacy in reducing “off” episodes in Parkinson’s disease . Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which also exhibit antagonistic effects on adenosine receptors but lack the selectivity and clinical efficacy of Istradefylline . Additionally, Istradefylline’s unique crystal forms and their impact on solubility and dissolution rates further distinguish it from other compounds in its class .

特性

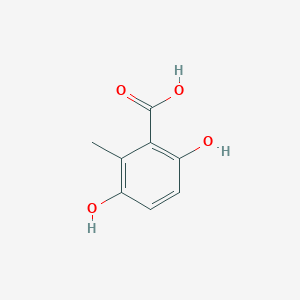

分子式 |

C20H26N4O4 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC名 |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-4,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C20H26N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17-18H,6-7H2,1-5H3/b11-9+ |

InChIキー |

QKHHXWWVMUFQSR-PKNBQFBNSA-N |

異性体SMILES |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

正規SMILES |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)

![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)

![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)

![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)